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Introduction

Silicon nitride (SiN) thin films are crucial dielectric materials in the semiconductor industry,
serving as insulators, passivation layers, and etch stops.[1] The ongoing miniaturization of
electronic devices necessitates deposition techniques that offer atomic-scale thickness control
and excellent conformality over high-aspect-ratio structures at low temperatures.[2] Traditional
methods like Low-Pressure Chemical Vapor Deposition (LPCVD) often require high
temperatures (=700 °C), which can be incompatible with thermally sensitive device
architectures.[3]

Octachlorotrisilane (OCTS, Si3CI8) has emerged as a promising precursor for the deposition
of high-quality, conformal silicon nitride films at lower temperatures.[4] As a higher-order
chlorosilane, OCTS offers potential advantages over more conventional precursors like
dichlorosilane (SiH2CI2) and hexachlorodisilane (Si2CI6), including higher growth rates and a
wider processing window.[5] This application note provides a comprehensive overview of the
use of OCTS in SiN film deposition, with a focus on Atomic Layer Deposition (ALD),
summarizing key data and presenting detailed experimental protocols.
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Physicochemical Properties of Octachlorotrisilane

Octachlorotrisilane is a liquid precursor with properties that make it suitable for vapor
deposition techniques.[4][6] It is a clear to straw-colored liquid with an acrid odor similar to
hydrogen chloride.[7]

Property Value Reference
Chemical Formula Si3CI8 [8]
Molecular Weight 367.88 g/mol [4]

Physical State Liquid

Boiling Point 213-215°C 9]

Melting Point -67 °C

Flash Point 78 °C

Auto-ignition Temp. 320 °C [9]
Refractive Index 1.513 [9]

Density 1.61 g/cm3

Application Data: Deposition of Conformal Silicon
Nitride

The use of OCTS with a nitrogen source, typically ammonia (NH3), allows for the deposition of
SiN films with excellent conformality and controlled properties. Atomic Layer Deposition (ALD)

is a preferred method due to its self-limiting surface reactions, which enable precise thickness
control.[2]

Table 1: ALD Process Parameters for SiN Deposition using OCTS and NH3
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Parameter Value Notes Reference
N Octachlorotrisilane
Silicon Precursor _ (5]
(Si3CI8)
Nitrogen Precursor Ammonia (NH3) [5]
N Wide ALD

Deposition Temp. 285-520°C ] [5]
temperature window
ALD-like growth with

Deposition Temp. 300 - 500 °C some CVD [10]
component

Table 2: Resulting SiN Film Properties

Deposition

Property Value . Reference
Conditions

Growth per Cycle 0.22 nm/cycle 520 °C [5]
50:1 aspect ratio hole

Step Coverage ~94% [5]
pattern
60:1 aspect ratio

Step Coverage >80% [10]
trenches

Film Composition Stoichiometric (Si3N4) 520 °C [5]

N/Si Ratio ~1.3 > 390 °C [10]
Lower WER is a key

Wet Etch Rate Not specified advantage of dense [11]
films

) - Typically ~2.0 for
Refractive Index Not specified [12]

stoichiometric SiN

Experimental Protocols

1. Safety and Handling of Octachlorotrisilane

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/236882835_The_thermodynamic_properties_and_thermal_decomposition_of_octachlorotrisilane_Si3Cl8
https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/236882835_The_thermodynamic_properties_and_thermal_decomposition_of_octachlorotrisilane_Si3Cl8
https://www.researchgate.net/publication/305996202_Atomic_Layer_Deposition_of_Silicon_Nitride_Thin_Films_Using_Octachlorotrisilane_and_Ammonia
https://www.researchgate.net/publication/236882835_The_thermodynamic_properties_and_thermal_decomposition_of_octachlorotrisilane_Si3Cl8
https://pubs.aip.org/aip/adv/article/6/6/065012/22510/Correlation-of-film-density-and-wet-etch-rate-in
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/materials-science-and-engineering/chemical-vapor-deposition/silicon-nitride-atomic-layer
https://www.benchchem.com/product/b080584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Octachlorotrisilane is a hazardous chemical that requires strict safety protocols. It is a
combustible liquid and reacts with water and moisture to liberate hydrogen chloride gas.[7][9] It
causes severe skin burns and eye damage.[13]

o Personal Protective Equipment (PPE): Always handle OCTS inside a certified chemical fume
hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and a
flame-retardant lab coat.[9] A NIOSH-certified respirator with an organic vapor/acid gas
cartridge is recommended where inhalation exposure may occur.[9]

e Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
[9] Keep containers tightly sealed under a dry inert atmosphere (e.g., nitrogen or argon).[9]

o Handling: Use only non-sparking tools.[9] Ground and bond containers and receiving
equipment during transfers. Avoid all contact with skin, eyes, and clothing. Do not breathe
vapors.[9]

o Spills and Waste: In case of a spill, use inert absorbent material for cleanup. Do not use
water.[14] Dispose of waste according to local, state, and federal regulations.

e First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the
skin with copious amounts of water for at least 15 minutes.[14] For eye contact, rinse
cautiously with water for several minutes.[14] If inhaled, move the victim to fresh air.[14] In all
cases of exposure, seek immediate medical attention.[14]

2. Protocol for Atomic Layer Deposition of SiN using OCTS

This protocol describes a typical thermal ALD process for depositing silicon nitride using
octachlorotrisilane and ammonia.

e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure suitable for the substrate
material (e.g., RCA clean for silicon wafers).

o Perform a dilute hydrofluoric acid (HF) dip to remove any native oxide if a direct SiN-on-Si
interface is desired.
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o Load the substrate into the ALD reactor chamber.

e Deposition Cycle:

o Stabilization: Heat the substrate to the desired deposition temperature (e.g., 520 °C) and
allow the temperature to stabilize.[5]

o Step 1: OCTS Pulse: Introduce OCTS vapor into the chamber for a specified time to allow
for a self-limiting reaction with the substrate surface.

o Step 2: Purge: Purge the chamber with an inert gas (e.g., N2 or Ar) to remove any
unreacted OCTS and gaseous byproducts.

o Step 3: NH3 Pulse: Introduce ammonia (NH3) gas into the chamber. The NH3 reacts with
the chemisorbed silicon-containing species on the surface to form silicon nitride.

o Step 4: Purge: Purge the chamber with the inert gas to remove unreacted NH3 and
reaction byproducts.

o Repeat: Repeat the cycle (Steps 1-4) until the desired film thickness is achieved. The
thickness is linearly proportional to the number of ALD cycles.

e Post-Deposition:
o Cool the reactor chamber down under an inert atmosphere.
o Remove the coated substrate for characterization.

3. Protocol for SiN Film Characterization

A series of characterization techniques should be employed to determine the quality and
properties of the deposited SiN film.

o Thickness and Refractive Index: Use ellipsometry to perform a quick, non-destructive
measurement of the film thickness and refractive index.

o Composition and Stoichiometry:
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o Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition (Si,
N, O, C) and the Si/N ratio of the film.

o Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify bonding states,
such as Si-N, N-H, and Si-H bonds.

o Conformality: For deposition on patterned substrates with high-aspect-ratio features, use
cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy
(TEM) to evaluate the step coverage and conformality of the film.

o Wet Etch Rate (WER):
o Measure the initial thickness of the SiN film.
o Immerse the sample in a dilute HF solution (e.g., 100:1 H20:HF) for a specific time.
o Rinse with deionized water and dry with nitrogen.

o Measure the final thickness. The WER is calculated as the change in thickness divided by
the etch time. A lower WER generally indicates a denser, higher-quality film.[11][15]

Visualizations
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Caption: Simplified reaction pathway for thermal ALD of SiN.
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Caption: Experimental workflow for SiN deposition via ALD.
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Caption: Logical workflow for SiN film characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

